molecular formula C22H28N2O2 B2942241 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide CAS No. 898433-18-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2942241
CAS No.: 898433-18-6
M. Wt: 352.478
InChI Key: RNBKOSDJJBUYNE-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a molecular architecture that incorporates both 1,2,3,4-tetrahydroisoquinoline and furan heterocyclic rings, structural motifs frequently investigated for their diverse biological activities. The 3,4-dihydroisoquinoline (DHIQ) scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Scientific literature indicates that DHIQ derivatives are being actively explored as potent and selective inhibitors for enzymes like Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic target relevant in oncology research . Other research avenues for related DHIQ compounds include their investigation as anticonvulsant agents and as antioomycete agents in agricultural chemistry . The specific stereochemistry and substitution pattern of this molecule suggest its potential utility as a key intermediate or a tool compound for probing biological mechanisms. It is presented as a high-purity material suitable for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and screening assays. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-22(18-8-2-1-3-9-18)23-15-20(21-11-6-14-26-21)24-13-12-17-7-4-5-10-19(17)16-24/h4-7,10-11,14,18,20H,1-3,8-9,12-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKOSDJJBUYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes: : One common approach involves the sequential reaction of cyclohexanecarboxylic acid with a suitable base to form the corresponding carboxylate. This intermediate is then coupled with an amine derivative of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

  • Industrial Production: : Large-scale synthesis typically employs a similar method, optimized for yield and purity. High-throughput reactors and purification systems ensure efficient production.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo oxidation, reduction, and various substitution reactions.

    • Oxidation: : Mild oxidizing agents like pyridinium chlorochromate can oxidize the dihydroisoquinoline ring to a fully aromatic isoquinoline.

    • Reduction: : Catalytic hydrogenation using palladium on carbon can reduce both the furan ring and the dihydroisoquinoline ring.

    • Substitution: : Electrophilic substitution is feasible on the furan ring, especially at the 5-position, using reagents like bromine or nitro groups under controlled conditions.

  • Common Reagents and Conditions: : Reagents such as PCC, palladium on carbon, and bromine are frequently used. Conditions vary from room temperature reactions to high-pressure hydrogenation setups.

  • Major Products: : Depending on the reaction, products can range from substituted furans to fully reduced or oxidized isoquinoline derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in synthesizing complex organic compounds.

  • Biology: : Potentially functions as a ligand in biochemical studies involving receptor binding.

  • Medicine: : Investigated for its pharmacological activities, including anti-inflammatory and anti-cancer properties.

  • Industry: : Could be a precursor in the production of advanced materials or specialty chemicals.

Mechanism of Action: : This compound may exert its effects through multiple pathways:

  • Molecular Targets: : Likely targets include various enzymes and receptors, especially those involved in signal transduction pathways.

  • Pathways Involved: : It might interact with cellular pathways related to inflammation and cell proliferation, modulating these processes through binding to specific receptors or enzymes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Dihydroisoquinoline Derivatives

  • N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: This analog replaces the cyclohexanecarboxamide with a sulfonyl-linked pyrrolidine carboxamide. It exhibits an IC₅₀ of 81.0 µM against MERS-CoV, suggesting the sulfonyl group may enhance antiviral activity compared to carboxamide derivatives .
  • MIPS1868: Features a trans-cyclohexyl group and a fluorinated indole-carboxamide. The fluorination improves blood-brain barrier penetration, a property absent in the target compound due to its non-fluorinated cyclohexane .

Furan-Containing Analogs

  • 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(7-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-1,3-benzoxazol-5-yl)propanamide (Xg): Shares the furan and dihydroisoquinoline motifs but incorporates a benzoxazole ring. This modification increases molecular weight (MW = 541.6 vs. ~421.5 for the target compound), reducing solubility but enhancing affinity for adenosine A2A receptors .

Cyclohexanecarboxamide-Related Compounds

  • N-Formyl-N-[2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]cyclohexanecarboxamide: An impurity standard with a formylated carboxamide group. Its lower synthetic yield (71–86% vs. typical 80–90% for non-formylated analogs) highlights the sensitivity of carboxamide substituents to side reactions .

Pharmacological and Biochemical Activity

Antiviral Activity

  • N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide: Demonstrates IC₅₀ = 43.8 µM against MERS-CoV, outperforming furan-containing analogs. This suggests that sulfonyl linkages may favor viral protease inhibition over furan-based structures .

Receptor Affinity

  • N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide: Binds serotonin receptors (5-HTR) with Ki < 100 nM. The oxadiazole ring improves receptor selectivity compared to the furan group in the target compound .

Physicochemical Data

Compound Molecular Weight Purity (%) Melting Point (°C) Key Feature
Target Compound ~421.5 N/A N/A Cyclohexanecarboxamide
4k (Benzothiazole analog) 487.5 94.8 260.1 Nitro substitution
[18F]3c (Imaging agent) ~580.6 >95 N/A Fluorine-18 label
Xg (Benzoxazol-furan analog) 541.6 N/A N/A 3,4-Dimethoxyphenyl group

Pharmacokinetic and Toxicity Considerations

  • Dimethoxy Substitutions: Analogs like 46 ((1R,2R)-N-(1-cyanocyclopropyl)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]cyclohexanecarboxamide) show improved metabolic stability due to methoxy groups blocking oxidative metabolism.
  • LogP Values : Sulfonyl-containing analogs (LogP = 0.578–0.604) exhibit higher lipophilicity than carboxamide derivatives, impacting membrane permeability .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a dihydroisoquinoline moiety and a furan ring, suggest various pharmacological applications.

  • Molecular Formula: C23H24N2O3S
  • Molecular Weight: 396.51 g/mol
  • CAS Number: 898416-63-2

The compound's structure is characterized by the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing neurological pathways and offering potential for neuroprotective effects.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Anticancer Activity

A study examining the anticancer properties of related compounds highlighted their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspase pathways and modulation of cell cycle proteins, suggesting that this compound could share similar properties.

Neuroprotective Effects

Research on dihydroisoquinoline derivatives has shown promise in neuroprotection against oxidative stress. The compound's ability to scavenge free radicals and inhibit neuroinflammatory pathways positions it as a potential therapeutic agent for neurodegenerative diseases.

Case Studies

Several case studies have documented the biological effects of related compounds:

StudyCompoundFindings
Dihydroisoquinoline derivativeInduced apoptosis in breast cancer cells through caspase activation.
Furan-based compoundDemonstrated neuroprotective effects in models of oxidative stress.
Isoquinoline analogsShowed antimicrobial activity against Gram-positive bacteria.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide?

The compound can be synthesized via high-temperature fusion or reflux methods. For example, furan-carboxamide derivatives are often prepared by reacting acyl chlorides (e.g., furoyl chloride) with amine-containing precursors under reflux conditions (120°C for 18–24 h in solvents like 1,4-dioxane). Post-reaction purification involves recrystallization from chloroform/methanol mixtures . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To verify hydrogen and carbon environments, particularly for distinguishing dihydroisoquinoline and furan moieties .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : To confirm functional groups like amide carbonyls (C=O stretch ~1650 cm⁻¹) .

Q. How can researchers assess the purity of synthesized batches?

Purity is typically evaluated via HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) . Impurity profiling may involve comparison with reference standards (e.g., praziquantel-related impurities, as seen in structurally analogous compounds) .

Advanced Research Questions

Q. What strategies address low yields in the coupling of dihydroisoquinoline and furan-ethyl intermediates?

Yield optimization may involve:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for amide bond formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Temperature control : Gradual heating to avoid decomposition of thermally labile groups .

Q. How can stereochemical challenges during synthesis be resolved?

Stereochemical integrity is confirmed via X-ray crystallography (e.g., triclinic crystal systems with space group P1) and circular dichroism (CD) . For example, crystal structures of related compounds reveal planar furan rings and chair conformations in cyclohexane groups, which guide conformational analysis .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Combine enzyme inhibition (e.g., BChE assays ) with cell-based viability tests.
  • Impurity profiling : Use LC-MS to identify by-products (e.g., oxidation derivatives) that may skew results .
  • Dose-response validation : Replicate studies across multiple cell lines (e.g., CHO-K1 cells) to confirm target specificity .

Q. How can computational modeling aid in understanding this compound’s pharmacological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like orexin receptors or butyrylcholinesterase (BChE). For instance, dihydroisoquinoline analogs show π-π stacking with BChE’s catalytic triad, which can be validated via mutagenesis studies .

Q. What are the best practices for structural elucidation of degradation products?

  • Accelerated stability studies : Expose the compound to heat, light, and humidity, then analyze degradants via LC-HRMS .
  • Fragmentation mapping : Use tandem MS (MS/MS) to identify cleavage patterns (e.g., amide bond hydrolysis).
  • Isolation via preparative HPLC : For NMR and X-ray analysis of major degradants .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

Focus on modifying:

  • Furan substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
  • Cyclohexane ring : Test chair vs. boat conformations via methyl substitution.
  • Dihydroisoquinoline core : Explore bromination at the 6-position to assess steric effects on target binding .

Q. What in vitro models are suitable for evaluating neuropharmacological activity?

Prioritize:

  • Primary neuronal cultures : To assess effects on neurotransmitter release (e.g., acetylcholine via BChE inhibition ).
  • Blood-brain barrier (BBB) permeability assays : Use MDCK-MDR1 monolayers to predict CNS penetration .

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